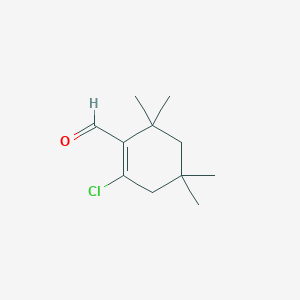

2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde

CAS No.:

Cat. No.: VC16490115

Molecular Formula: C11H17ClO

Molecular Weight: 200.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17ClO |

|---|---|

| Molecular Weight | 200.70 g/mol |

| IUPAC Name | 2-chloro-4,4,6,6-tetramethylcyclohexene-1-carbaldehyde |

| Standard InChI | InChI=1S/C11H17ClO/c1-10(2)5-9(12)8(6-13)11(3,4)7-10/h6H,5,7H2,1-4H3 |

| Standard InChI Key | JCLCCZXFSVUKRD-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(=C(C(C1)(C)C)C=O)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde (IUPAC name: 2-chloro-4,4,6,6-tetramethylcyclohex-1-ene-1-carbaldehyde) features a cyclohexene ring substituted with a chlorine atom at position 2, four methyl groups at positions 4 and 6, and a formyl group at position 1. Its molecular formula is CHClO, with a molecular weight of 200.70 g/mol . The SMILES notation CC1(C)C(C)(C)CC(C=O)=C(Cl)C1 accurately represents its stereochemistry .

Discrepancies in CAS Registry

A critical inconsistency arises in published CAS numbers:

-

1228943-80-3 is erroneously associated with both the tetramethyl and dimethyl derivatives. This conflict suggests potential mislabeling in commercial catalogs, necessitating verification through analytical methods like NMR or mass spectrometry.

Physical and Chemical Properties

The increased hydrophobicity (LogP) compared to the dimethyl analog aligns with the additional methyl groups .

Spectral Signatures

-

IR Spectroscopy: Expected C=O stretch at 1,710–1,740 cm and C-Cl absorption near 550–650 cm.

-

C NMR: Distinct signals for the aldehyde carbon (~195 ppm), chloro-substituted sp carbon (~140 ppm), and four methyl groups (18–22 ppm) .

Synthesis and Reactivity

Synthetic Pathways

-

Friedel-Crafts Formylation:

Chlorination of 4,4,6,6-tetramethylcyclohexene followed by Vilsmeier-Haack formylation: -

Oxidative Methods:

MnO-mediated oxidation of 2-chloro-4,4,6,6-tetramethylcyclohexenemethanol .

Key Reactivity Profiles

-

Nucleophilic Addition: The electron-deficient aldehyde group undergoes Grignard reactions and hydride reductions.

-

Diels-Alder Participation: The conjugated diene system enables cycloadditions with electron-deficient dienophiles .

Industrial and Research Applications

| Sector | Application | Rationale |

|---|---|---|

| Pharmaceuticals | Intermediate for heterocyclic drugs | Rigid cyclohexene scaffold |

| Fragrance Chemistry | Terpene-like odorant modification | Volatility and stability |

| Polymer Science | Crosslinking agent for resins | Reactive aldehyde functionality |

Notably, the European Union’s chemical inventory lists structurally related cyclohexenecarbaldehydes (e.g., 2,4-dimethyl-3-cyclohexene carboxaldehyde) as fragrance components, suggesting regulatory precedents for this compound class .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume